tris(4-tert-butylphenyl)phosphane tris(4-tert-butylphenyl)phosphane
Brand Name: Vulcanchem
CAS No.: 54409-77-7
VCID: VC3893876
InChI: InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
SMILES: CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C30H39P
Molecular Weight: 430.6 g/mol

tris(4-tert-butylphenyl)phosphane

CAS No.: 54409-77-7

Cat. No.: VC3893876

Molecular Formula: C30H39P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

tris(4-tert-butylphenyl)phosphane - 54409-77-7

Specification

CAS No. 54409-77-7
Molecular Formula C30H39P
Molecular Weight 430.6 g/mol
IUPAC Name tris(4-tert-butylphenyl)phosphane
Standard InChI InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
Standard InChI Key UQHFPPSBVOIUFM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Tris(4-tert-butylphenyl)phosphane belongs to the class of triarylphosphines, where the phosphorus center is coordinated to three aromatic rings substituted with tert-butyl groups at the para position. The molecular formula is C₃₀H₃₉P, with a molecular weight of 430.613 g/mol . The tert-butyl groups (-C(CH₃)₃) introduce significant steric bulk, which influences the compound’s reactivity and solubility. Unlike phosphate or phosphite esters, which contain oxygen atoms bonded to phosphorus, phosphanes like this compound feature a direct P–C bond to the aryl groups, rendering them more nucleophilic and capable of acting as ligands in coordination chemistry.

Table 1: Key Molecular and Physical Properties

PropertyValue/DescriptionSource
CAS Registry Number54409-77-7
Molecular FormulaC₃₀H₃₉P
Molecular Weight430.613 g/mol
Physical StateLiquid
Purity≥99.0%
Storage ConditionsCool, dry, well-ventilated area

Applications in Research and Industry

Tris(4-tert-butylphenyl)phosphane’s primary applications remain underreported, but its structural features suggest roles in:

Catalysis

Triarylphosphines are widely employed as ligands in transition metal catalysis. For example, tris(4-tert-butylphenyl)phosphane could coordinate to palladium or nickel centers in cross-coupling reactions, where steric bulk may improve selectivity or stabilize reactive intermediates .

Material Science

The compound’s potential as a precursor for phosphorus-containing polymers or flame-retardant additives remains unexplored but merits investigation, given the efficacy of related organophosphorus compounds in these domains .

SupplierMinimum OrderPackagingPrice Range (Estimated)
Chemlyte Solutions100 gGrams, KgNot disclosed

Research Gaps and Future Directions

Critical areas for further study include:

  • Toxicological Profiling: Assessing environmental persistence and bioaccumulation potential.

  • Catalytic Applications: Systematic studies to evaluate efficacy in coupling reactions or asymmetric synthesis.

  • Material Properties: Investigating thermal stability and compatibility with polymer matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator